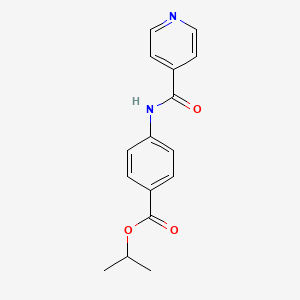

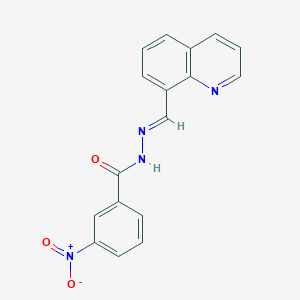

isopropyl 4-(isonicotinoylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to isopropyl 4-(isonicotinoylamino)benzoate often involves multifaceted reactions that generate polyfunctional heterocyclic systems. For example, derivatives of methyl 2-(acetylamino)-3-cyanoprop-2-enoate serve as versatile reagents for synthesizing polysubstituted heterocycles, showcasing the methodology that might be applied to synthesize compounds like isopropyl 4-(isonicotinoylamino)benzoate (Pizzioli et al., 1998). Additionally, the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in the sulfinyl-Knoevenagel reaction illustrates another synthetic approach that could be relevant for constructing similar compounds (Du et al., 2012).

Molecular Structure Analysis

The molecular structure of isopropyl 4-(isonicotinoylamino)benzoate and related compounds can be elucidated using various analytical techniques. The mesomorphic properties of homologous series of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates provide insights into the structural dynamics and stability of similar compounds (Matsunaga et al., 1990).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from studies on similar molecules. For instance, the multicomponent reactions involving isocyanides indicate the potential for creating a diverse array of benzoate derivatives, hinting at the chemical versatility of isopropyl 4-(isonicotinoylamino)benzoate (Soleimani & Zainali, 2011).

Physical Properties Analysis

The physical properties, such as the liquid crystalline behavior of related benzoates, underscore the importance of the alkyl chain length and the specific substituents on thermal stability and mesophase formation, relevant for understanding the physical characteristics of isopropyl 4-(isonicotinoylamino)benzoate (Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties of isopropyl 4-(isonicotinoylamino)benzoate can be explored through its reactivity patterns. Research on similar compounds, such as the formation of 5-vinylideneoxazolidin-2-ones via a CO2-fixation reaction, showcases the innovative routes available for modifying and understanding the chemical behavior of benzoates and similar esters (Yoshida et al., 2008).

Wissenschaftliche Forschungsanwendungen

Biotransformation of Benzothiophene

- Research on isopropylbenzene-degrading bacteria, such as Pseudomonas putida , has demonstrated the capability of these organisms to transform benzothiophene into a mixture of compounds through biotransformation processes. This highlights the potential of microbial degradation in the modification and breakdown of complex organic compounds, which could be relevant to understanding the environmental fate or biotechnological applications of isopropyl 4-(isonicotinoylamino)benzoate (Eaton & Nitterauer, 1994).

Synthetic Reagents for Organic Synthesis

- The use of alkyl 2-(2-benzothiazolylsulfinyl)acetates for sulfinyl-Knoevenagel reactions has been explored, which involves the synthesis of 4-hydroxyalk-2-enoates from various aldehydes. This process is crucial for generating biologically active natural products and for the synthesis of chiral compounds, indicating the synthetic versatility of related benzoate derivatives in organic chemistry (Du et al., 2012).

Isoindolinone Formation via Cyclization

- Isopropyl carbamates derived from benzylamines have been used to produce isoindolinones through a Bischler-Napieralski-type cyclization, indicating a method for the synthesis of complex heterocyclic structures. Such methodologies could be applied to the synthesis or modification of compounds like isopropyl 4-(isonicotinoylamino)benzoate for the development of pharmaceuticals or research chemicals (Adachi et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(2)21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGQIZDXPGOJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)